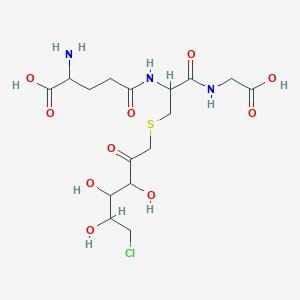
6-Chlorofructos-1-yl-glutathione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chlorofructos-1-yl-glutathione, also known as 6-CF-1-yl-GSH, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This molecule is a conjugate of fructose and glutathione, which are both essential compounds in the body.
作用機序
The mechanism of action of 6-Chlorofructos-1-yl-glutathioneH involves its ability to scavenge free radicals and reduce oxidative stress. This compound can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes. Additionally, 6-Chlorofructos-1-yl-glutathioneH can inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
生化学的および生理学的効果
Studies have shown that 6-Chlorofructos-1-yl-glutathioneH can improve glucose metabolism and insulin sensitivity in animal models of diabetes. This compound can also protect against liver damage caused by alcohol consumption and non-alcoholic fatty liver disease. Additionally, 6-Chlorofructos-1-yl-glutathioneH can reduce oxidative stress and inflammation in the brain, which may have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using 6-Chlorofructos-1-yl-glutathioneH in lab experiments is its stability and solubility in water. This compound can also be easily synthesized and purified using standard techniques. However, one limitation is that the effects of 6-Chlorofructos-1-yl-glutathioneH may vary depending on the model system and experimental conditions used.
将来の方向性
There are several future directions for research on 6-Chlorofructos-1-yl-glutathioneH. One area of interest is its potential as a therapeutic agent for diabetes and related metabolic disorders. Additionally, further studies are needed to understand the effects of 6-Chlorofructos-1-yl-glutathioneH on the immune system and its potential as an anti-inflammatory agent. Finally, the use of 6-Chlorofructos-1-yl-glutathioneH in combination with other compounds may enhance its therapeutic potential.
合成法
The synthesis of 6-Chlorofructos-1-yl-glutathioneH involves the reaction of fructose and glutathione in the presence of a chlorinating agent. This reaction yields a stable conjugate that can be purified using chromatography techniques. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
The potential therapeutic applications of 6-Chlorofructos-1-yl-glutathioneH have been studied extensively in recent years. This compound has been shown to have antioxidant properties, which can protect against oxidative stress-induced damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues.
特性
CAS番号 |
121108-88-1 |
|---|---|
製品名 |
6-Chlorofructos-1-yl-glutathione |
分子式 |
C16H26ClN3O10S |
分子量 |
487.9 g/mol |
IUPAC名 |
2-amino-5-[[1-(carboxymethylamino)-3-(6-chloro-3,4,5-trihydroxy-2-oxohexyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H26ClN3O10S/c17-3-9(21)13(26)14(27)10(22)6-31-5-8(15(28)19-4-12(24)25)20-11(23)2-1-7(18)16(29)30/h7-9,13-14,21,26-27H,1-6,18H2,(H,19,28)(H,20,23)(H,24,25)(H,29,30) |
InChIキー |
USEFBASXBCMOIP-UHFFFAOYSA-N |
SMILES |
C(CC(=O)NC(CSCC(=O)C(C(C(CCl)O)O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
正規SMILES |
C(CC(=O)NC(CSCC(=O)C(C(C(CCl)O)O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
配列 |
XXG |
同義語 |
6-chlorofructos-1-yl-glutathione 6-DFGSH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



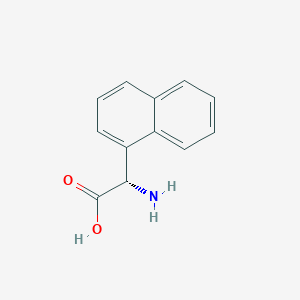
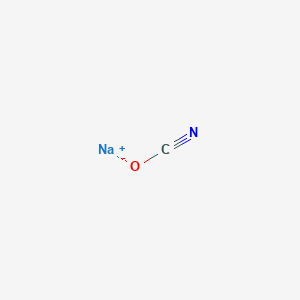


![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)
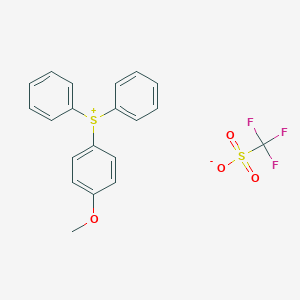
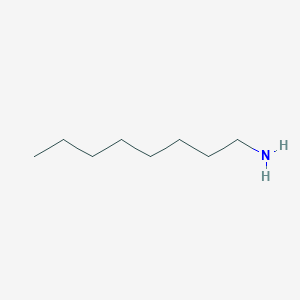
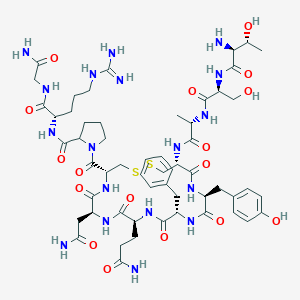
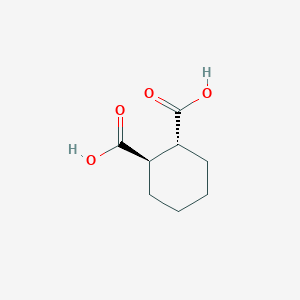
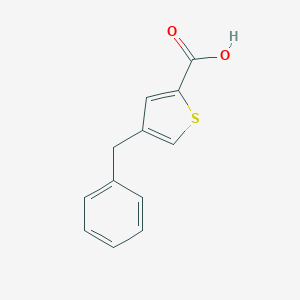
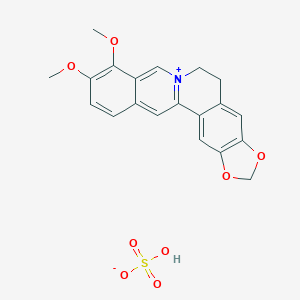
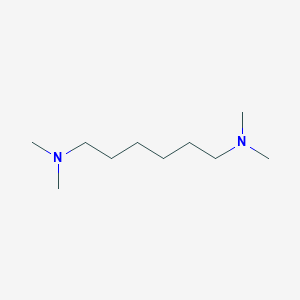
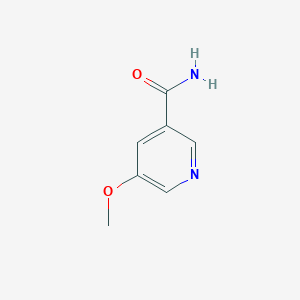
![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)